2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
2,4-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Sulfonylation: The thiazole intermediate is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the coupling of the sulfonylated thiazole with 2,4-dichlorobenzoyl chloride in the presence of a base like pyridine to form the target benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.
Substitution: The dichloro groups on the benzamide can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction: 2,4-Dichloro-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dichlorobenzoic acid and 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine.
Scientific Research Applications
2,4-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several applications in scientific research:
Biological Studies: The compound can be used to investigate the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study protein-ligand interactions and cellular pathways.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide exerts its effects involves several molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, particularly those involved in inflammatory pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
2,4-Dichloro-N-(5-(phenylsulfonyl)thiazol-2-yl)benzamide: Lacks the nitro group, which may affect its biological activity.
Uniqueness
2,4-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the combination of its dichloro, nitrophenyl, and thiazole moieties, which confer distinct chemical reactivity and biological properties. The presence of the nitro group, in particular, enhances its potential as a bioactive compound by enabling further functionalization and interaction with biological targets.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5S2/c17-9-1-6-12(13(18)7-9)15(22)20-16-19-8-14(27-16)28(25,26)11-4-2-10(3-5-11)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSUFFWWDPFODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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